METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a benzoate ester, and several functional groups that contribute to its reactivity and versatility.
Preparation Methods
The synthesis of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of 4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzylamine with 5-bromo-2-morpholin-4-ylbenzoic acid methyl ester under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity .
Scientific Research Applications
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds, such as:
Methyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-ethoxybenzyl]amino]-2-(4-morpholinyl)benzoate: This compound has a similar structure but with an ethoxy group instead of a methoxy group, which can affect its reactivity and biological activity.
5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid: This compound lacks the ester group, which can influence its solubility and pharmacokinetic properties.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
CAS No. |
767347-22-8 |
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Molecular Formula |
C22H26ClN3O6 |
Molecular Weight |
463.9g/mol |
IUPAC Name |
methyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26ClN3O6/c1-29-19-10-14(9-17(23)21(19)32-13-20(24)27)12-25-15-3-4-18(16(11-15)22(28)30-2)26-5-7-31-8-6-26/h3-4,9-11,25H,5-8,12-13H2,1-2H3,(H2,24,27) |
InChI Key |
HYIZRXMVIPKBLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N |
Origin of Product |
United States |
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